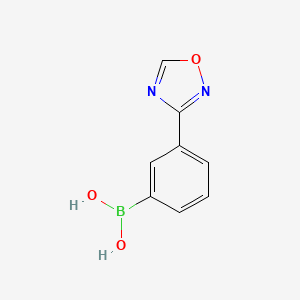
3-(1,2,4-噁二唑-3-基)苯基硼酸
描述
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is a useful research compound. Its molecular formula is C8H7BN2O3 and its molecular weight is 189.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生化分析
Biochemical Properties
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as glycogen synthase kinase 3 (GSK-3), which is a key regulator of cellular processes like differentiation and proliferation . The interaction between 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid and GSK-3 involves the inhibition of the enzyme’s activity, thereby influencing various downstream signaling pathways. Additionally, this compound can form complexes with proteins through its boronic acid group, which can bind to diols and other nucleophilic groups on biomolecules .
Cellular Effects
The effects of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway by inhibiting GSK-3, leading to altered gene expression patterns . Furthermore, 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as GSK-3, through direct binding interactions. This binding can lead to conformational changes in the enzyme, resulting in its inactivation . Additionally, the boronic acid group of the compound can form reversible covalent bonds with diols and other nucleophiles, facilitating its interaction with various biomolecules . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown. In vitro and in vivo studies have demonstrated that the effects of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid on cellular function can persist over extended periods, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting the overall metabolic flux within cells . Additionally, it can alter metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .
Subcellular Localization
The subcellular localization of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)7-3-1-2-6(4-7)8-10-5-14-11-8/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSRASPOYZUEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)

![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)

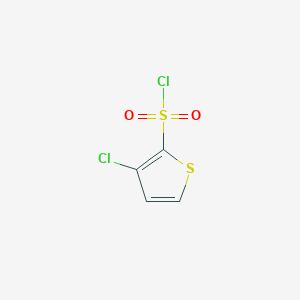
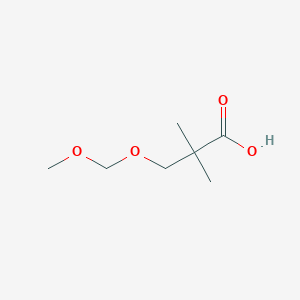
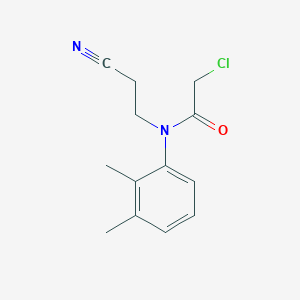
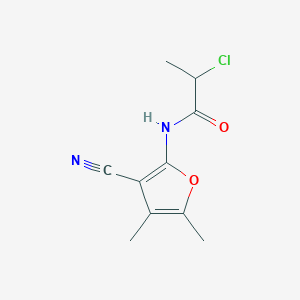
![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
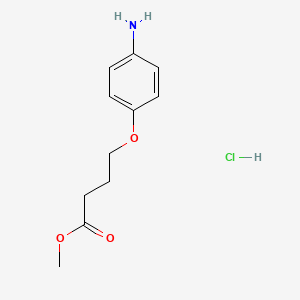
![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)
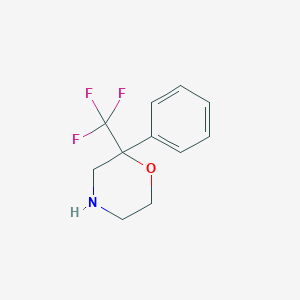
![8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B1463995.png)
